4-Methyl-3-(methylsulfonyl)benzoic acid
Overview
Description
4-Methyl-3-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O4S. It is a white to pale yellow crystalline solid that is soluble in many organic solvents such as alcohols, ethers, and ketones. This compound is known for its strong acidic properties and stability at room temperature, although it can decompose under the influence of heat, light, or oxidizing agents .
Synthetic Routes and Reaction Conditions:
From 3-methyl benzoyl chloride: The synthesis involves reacting 3-methyl benzoyl chloride with sulfonyl chloride to obtain 3-(methylsulfonyl)benzoyl chloride, which is then reacted with sodium carbonate to generate this compound.
Oxidation of 3-(methylsulfonyl)benzaldehyde: This method involves the oxidation of 3-(methylsulfonyl)benzaldehyde using an oxidizing agent to produce this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Include carboxylic acids and other oxidized derivatives.
Reduction Products: Include alcohols and other reduced derivatives.
Substitution Products: Include various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
4-Methyl-3-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds, including non-steroidal anti-inflammatory drugs and anti-epileptic drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methyl-3-(methylsulfonyl)benzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s acidic nature allows it to act as a proton donor in various chemical and biological processes .
Comparison with Similar Compounds
3-Methylsulfonylbenzoic acid: Similar in structure but with the sulfonyl group in a different position.
4-Methylsulfonylbenzoic acid: Lacks the additional methyl group present in 4-Methyl-3-(methylsulfonyl)benzoic acid.
4-(Methylsulfonylmethyl)benzoic acid: Contains a methylsulfonylmethyl group instead of a methylsulfonyl group.
Uniqueness: this compound is unique due to the presence of both a methyl group and a methylsulfonyl group on the benzene ring, which influences its chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
4-methyl-3-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6-3-4-7(9(10)11)5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIOTRUPYRIVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51522-22-6 | |
Record name | 3-methanesulfonyl-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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